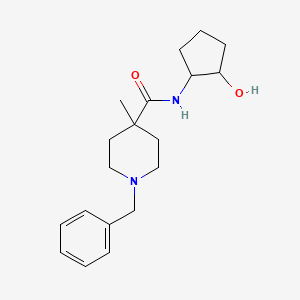
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide, also known as MPX or MPX-004, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPX is a piperidine-based compound that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a positive effect on cognitive function and memory in animal studies. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to inhibit the reuptake of dopamine, which is a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have a positive effect on locomotor activity and motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have a number of positive effects on cognitive function and memory, as well as on anxiety and depression-like behaviors. However, one of the main limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions that could be explored in the study of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide. One area of research that could be explored is the potential use of this compound in the treatment of addiction. It has been shown to have a positive effect on reward and motivation, which could make it a promising candidate for the treatment of addiction. Additionally, more research could be done to understand the exact mechanism of action of this compound and how it interacts with different neurotransmitters in the brain. This could lead to the development of more effective therapies for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine and 4-hydroxytetrahydrofuran. The reaction between these two compounds results in the formation of 4-(oxan-4-yl)piperidine. This intermediate is then reacted with N-methyl-N-(3-methoxypropyl)amine to form this compound. The final product is purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-17(8-3-11-20-2)16(19)18-9-4-14(5-10-18)15-6-12-21-13-7-15/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWYNBUZVZWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCC(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
